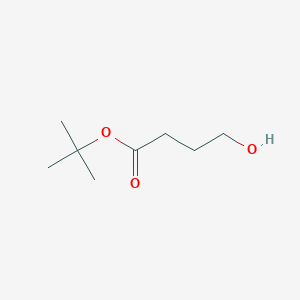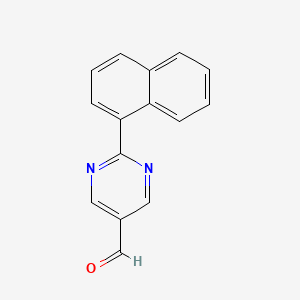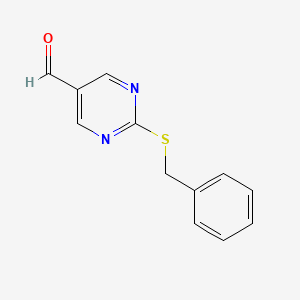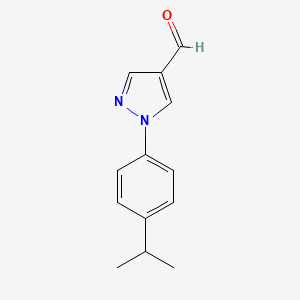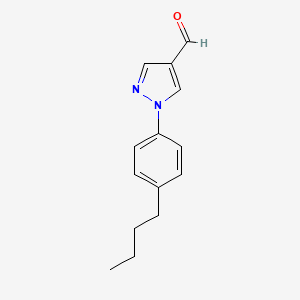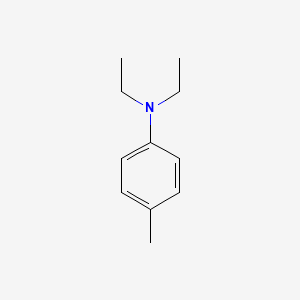
N,N-Diethyl-p-toluidine
Overview
Description
N,N-Diethyl-p-toluidine is an organic compound with the chemical formula C11H17N. It is a derivative of toluidine, where the amino group is substituted with two ethyl groups. This compound is a clear liquid with a light orange to yellow to green color and is practically insoluble in water .
Mechanism of Action
Target of Action
N,N-Diethyl-p-toluidine primarily targets benzophenones . Benzophenones are an important class of compounds that include derivatives of benzophenone radicals contained in biologically active compounds such as vitamins, steroids, hormones, antibiotics, and plastoquinones .
Mode of Action
This compound interacts with its targets through a process known as photoreduction . This process involves the transfer of an electron and then a proton, or the transfer of a hydrogen atom in one stage . The interaction between this compound and benzophenones is identified from the effects of induced dynamic nuclear polarization (CIDNP) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the photoreduction of benzophenones . This process plays a key role in various chemical and biological processes, including photosynthesis, various enzymatic reactions, and energy devices such as solar cells .
Pharmacokinetics
It is known that the compound has a boiling point of 103 °c (10 mmhg), a density of 092 g/cm³, and is practically insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The primary result of the action of this compound is the photoreduction of benzophenones . This process can lead to the formation of benzophenone radicals, which are found in various biologically active compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry, well-ventilated place, away from heat sources and oxidizing agents . Additionally, it is a flammable substance and should be kept away from open flames and hot surfaces . The compound can cause irritation to the eyes and skin, and it has a certain level of toxicity, so appropriate ventilation and personal protective measures should be taken when handling it .
Biochemical Analysis
Biochemical Properties
N,N-Diethyl-p-toluidine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may have implications for its biochemical activity and toxicity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Additionally, it has been observed to affect cellular metabolism by interfering with mitochondrial function and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, by binding to their active sites and preventing their normal function . This inhibition can lead to the accumulation of substrates and the formation of reactive metabolites, which can have downstream effects on cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with cumulative effects on cellular function, including persistent oxidative stress and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic and adverse effects, including oxidative stress, tissue damage, and alterations in metabolic pathways . Studies in rodent models have shown that high doses of this compound can lead to hematologic toxicity, liver damage, and carcinogenic responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes metabolize this compound into reactive intermediates, which can further undergo conjugation reactions to form more water-soluble metabolites for excretion . The metabolic pathways of this compound can influence its overall toxicity and biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects . The distribution of this compound within the body can influence its overall toxicity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been shown to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins involved in cellular metabolism and stress response . The targeting of this compound to these compartments can influence its overall biochemical activity and toxicity .
Preparation Methods
N,N-Diethyl-p-toluidine can be synthesized through several methods. One common synthetic route involves the reaction of p-toluidine with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods often involve similar processes but on a larger scale, with careful control of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N,N-Diethyl-p-toluidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide . It can also participate in substitution reactions, such as the formation of this compound derivatives through reactions with halogenated compounds . Common reagents used in these reactions include methanesulfonic acid and acetonitrile . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N-Diethyl-p-toluidine has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions . In biology, it is used in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions . In medicine, it has been explored for its potential use in drug development and as a component in pharmaceutical formulations . Industrially, it is used in the production of dyes, pigments, and other chemical intermediates .
Comparison with Similar Compounds
N,N-Diethyl-p-toluidine is similar to other toluidine derivatives, such as N,N-dimethyl-p-toluidine and N,N-diethyl-m-toluidine . it is unique in its specific chemical structure and properties, which make it suitable for certain applications where other compounds may not be as effective. For example, its higher molecular weight and specific electronic properties can make it a better catalyst in certain reactions compared to its dimethyl counterpart .
Properties
IUPAC Name |
N,N-diethyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-12(5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJNHYJTVPWVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060622 | |
| Record name | Benzenamine, N,N-diethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | N,N-Diethyl-p-toluidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10846 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
613-48-9 | |
| Record name | N,N-Diethyl-p-toluidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-p-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-p-toluidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N,N-diethyl-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,N-diethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYL-P-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY8K8QXX9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,N-Diethyl-p-toluidine in photochemical reactions with benzophenone?
A1: this compound acts as an electron donor in photoreduction reactions with benzophenone. Upon excitation of benzophenone with UV light, an electron transfer occurs from this compound to the excited benzophenone molecule, forming a geminate ion pair. This ion pair then undergoes intra-pair proton transfer, ultimately yielding the benzophenone ketyl radical. Studies have shown that the rate of proton transfer within this ion pair is influenced by the oxidation potential of the tertiary aromatic amine involved, with lower oxidation potentials leading to slower proton transfer rates [].
Q2: Can this compound be detected in trace amounts, and what applications does this have?
A2: Yes, this compound can be detected at very low concentrations using Ion Mobility Spectrometry (IMS). [] demonstrated a detection limit of 0.05 ppb for this compound. This high sensitivity makes IMS with this compound as a reference useful for field testing, such as monitoring air quality in chemical plants.
Q3: How does this compound interact with transition metals in complex formation?
A3: this compound can act as a ligand in the formation of mixed-ligand complexes with transition metals. Research has shown its coordination to Chromium(I) in the presence of potassium pentacyanonitrosylchromate(I) monohydrate. [] This results in the formation of a complex with the formula [Cr(NO)(CN)2(L)2(H2O)], where L represents this compound. The complex adopts an octahedral structure, with this compound ligands occupying trans positions in the equatorial plane.
Q4: Are there any applications of this compound in materials science?
A4: Yes, this compound has been utilized as an accelerant in the development of high-temperature resistant anaerobic adhesives. [] The specific role of this compound in this context is as a primary accelerant, contributing to the curing process of the adhesive.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
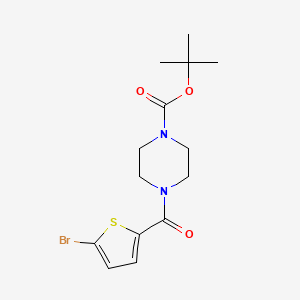
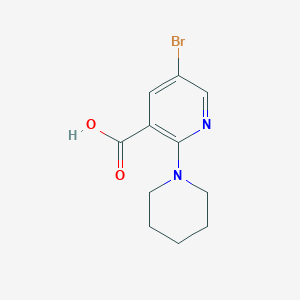
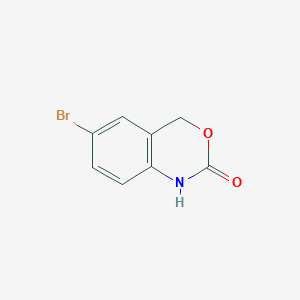
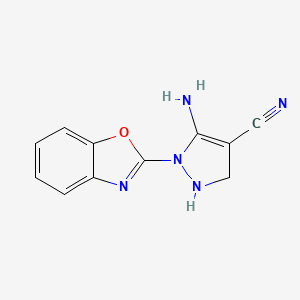
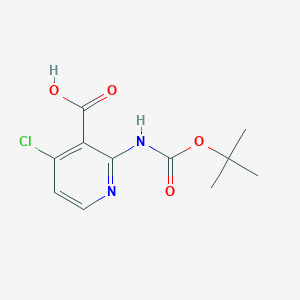
![1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1293442.png)
![1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1293443.png)
